FAS-TE Inhibition Potency: Direct Comparison with the Lead Probe ML356 Establishes the Compound as a Moderate-Affinity Tool
In a confirmatory fluorescence intensity assay measuring dose–response inhibition of the isolated thioesterase domain of human fatty acid synthase, 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide (CHEMBL1597418) exhibited an IC50 of 13,100 nM, while the series lead ML356 showed an IC50 of 334 nM in the same assay format [1][2]. This represents an approximately 39-fold difference in potency, positioning the target compound as a moderate-affinity probe suitable for experiments where complete TE blockade is not required or where SAR gradients across the aminothiazole series are being established.
| Evidence Dimension | FAS-TE inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 13,100 nM (13.1 µM) |
| Comparator Or Baseline | ML356 (lead aminothiazole probe): IC50 = 334 nM (0.334 µM) |
| Quantified Difference | ~39-fold lower potency (13,100 / 334 ≈ 39.2) |
| Conditions | Human FAS-TE domain; confirmatory dose–response fluorescence intensity assay (ChEMBL/PubChem BioAssay); substrate: fluorogenic thioester; incubation: 60 min at RT |
Why This Matters
Knowing the precise potency difference enables researchers to select the correct compound for dose-range finding, control experiments, or pharmacophore modeling where a wide potency span across the series is required.
- [1] TargetMine Database. CHEMBL1597418 – IC50 = 13,100 nM against human FAS-TE. Source: ChEMBL. Available at: https://targetmine.nibiohn.go.jp/targetmine/report.do?id=157020862 View Source
- [2] Ardecky R, Hedrick M, Smith JW, et al. Selective inhibitors of FAS-TE. Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): NCBI; 2014. Table 1: ML356 IC50 = 334 ± 0.03 nM (n=4). PMID: 24624464. View Source
